3-Methoxy-4-methylcyclobut-3-ene-1,2-dione
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Overview
Description
3-Methoxy-4-methylcyclobut-3-ene-1,2-dione: is an organic compound with the molecular formula C6H6O3 It is a derivative of cyclobutene-1,2-dione, featuring methoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Methoxy-4-methylcyclobut-3-ene-1,2-dione typically begins with cyclobutene-1,2-dione as the core structure.
Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methoxy-4-methylcyclobut-3-ene-1,2-dione can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-Methoxy-4-methylcyclobut-3-ene-1,2-dione can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure could be explored for potential pharmacological activities.
Biochemical Studies: It can be used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties.
Chemical Manufacturing: It can be used as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 3-Methoxy-4-methylcyclobut-3-ene-1,2-dione exerts its effects depends on the specific reactions it undergoes. Generally, the methoxy and methyl groups influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved would vary based on the context of its application, such as catalysis or drug development.
Comparison with Similar Compounds
- 3-Methoxy-4-methylcyclobut-3-ene-1,2-dione
- 3-Methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione
- 3,4-Dimethoxy-3-cyclobutene-1,2-dione
Uniqueness:
- Structural Differences: The presence of different substituents (e.g., methoxy vs. methylamino) can significantly alter the compound’s chemical properties and reactivity.
- Reactivity: The specific substituents on the cyclobutene-1,2-dione core influence the types of reactions the compound can undergo and its potential applications.
Properties
Molecular Formula |
C6H6O3 |
---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
3-methoxy-4-methylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C6H6O3/c1-3-4(7)5(8)6(3)9-2/h1-2H3 |
InChI Key |
OOXBHFOYSVQPMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C1=O)OC |
Origin of Product |
United States |
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